molecular formula C28H44O B8591153 2-Octadecyloxynaphthalene CAS No. 116834-04-9

2-Octadecyloxynaphthalene

Cat. No.: B8591153
CAS No.: 116834-04-9
M. Wt: 396.6 g/mol
InChI Key: CUYIFJPIAHKION-UHFFFAOYSA-N
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Description

2-Octadecyloxynaphthalene is a naphthalene derivative substituted with an octadecyloxy (-O-C₁₈H₃₇) group at the 2-position. This compound features a hydrophobic alkyl chain, which significantly influences its physicochemical properties, including solubility, thermal stability, and aggregation behavior. It is typically synthesized via nucleophilic substitution reactions, where naphthol derivatives react with alkyl halides in the presence of a base, as demonstrated in analogous synthesis protocols for alkoxynaphthalenes . The long alkyl chain enhances its lipophilicity, making it suitable for applications in surfactants, lubricants, and organic electronic materials.

Properties

CAS No.

116834-04-9

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

2-octadecoxynaphthalene

InChI

InChI=1S/C28H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-28-23-22-26-20-17-18-21-27(26)25-28/h17-18,20-23,25H,2-16,19,24H2,1H3

InChI Key

CUYIFJPIAHKION-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares key properties of 2-octadecyloxynaphthalene with other naphthalene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
2-Octadecyloxynaphthalene C₂₈H₄₄O ~396.65 Alkoxy (C₁₈H₃₇O-) Surfactants, lubricants
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl (-CH₃) Solvent, fuel additive
2-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl (-CH₃) Industrial intermediates
Octocrylene C₂₄H₂₇NO₂ 361.48 Cyano, ester UV absorber in cosmetics
Octafluoronaphthalene C₁₀F₈ 272.08 Fluorine substituents Electronics, fluoropolymers

Notes:

  • 2-Octadecyloxynaphthalene : The long alkyl chain imparts high hydrophobicity and low volatility, distinguishing it from smaller alkyl-substituted naphthalenes like methyl derivatives .
  • Methylnaphthalenes (1- and 2- isomers) : These exhibit higher volatility and are used as solvents or fuel additives due to their simpler alkyl groups .
  • Octocrylene: A UV-absorbing compound with a conjugated cyano-ester structure, unrelated to alkoxy derivatives but sharing a naphthalene-like aromatic system .
  • Octafluoronaphthalene : Fluorination increases chemical inertness and thermal stability, making it suitable for electronic applications .

Physicochemical Properties

Solubility and Thermal Behavior
  • 2-Octadecyloxynaphthalene: Insoluble in polar solvents (e.g., water, ethanol) but soluble in nonpolar solvents like hexane or toluene. Its melting point is >100°C due to strong van der Waals interactions between alkyl chains.
  • Methylnaphthalenes : Moderately soluble in organic solvents; melting points range from -30°C to 35°C, reflecting lower molecular weight and weaker intermolecular forces .
  • Octocrylene : Soluble in oils and organic solvents; melting point ~-20°C, consistent with its ester-dominated structure .
Stability and Reactivity
  • 2-Octadecyloxynaphthalene : Stable under ambient conditions but may degrade under prolonged UV exposure or high temperatures (>200°C). Incompatible with strong oxidizing agents .
  • Octafluoronaphthalene : Highly stable; resistant to heat and light but may decompose at extreme temperatures to produce CO and halides .

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